Cas no 417716-92-8 (Lenvatinib)
Lenvatinib is a kinase inhibitor indicated for the treatment of certain types of thyroid cancer and renal cell carcinoma. It works by blocking specific intracellular signaling pathways, thereby inhibiting tumor growth and angiogenesis. Its efficacy and safety profile have been demonstrated in clinical trials, offering an alternative therapeutic option for patients with refractory or relapsed tumors.

Lenvatinib structure
商品名:Lenvatinib
Lenvatinib 化学的及び物理的性質
名前と識別子
-
- 4-[3-Chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide
- lenvatinib
- Lenvatinib (E7080)
- 4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide
- 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide
- E7080
- E7080 (Lenvatinib)
- Lenvatinib E7080
- E-7080
- E7080,E 7080
- Lenvima
- E 7080
- 4-{3-Chloro-4-[(Cyclopropylcarbamoyl)amino]phenoxy}-7-Methoxyquinoline-6-Carboxamide
- EE083865G2
- AK175809
- Lenv
- NCGC00263198-07
- 417716-92-8
- DB-070219
- NS00069283
- SB16580
- BCP9000633
- SCHEMBL864638
- D09919
- s1164
- ER-203492-00
- Lenvatinib [USAN:INN]
- Lenvatinib free base
- 6-QUINOLINECARBOXAMIDE, 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)-7-METHOXY-
- Lenvatinib (USAN/INN)
- AKOS025401742
- N-(4-((6-CARBAMOYL-7-METHOXYQUINOLIN-4-YL)OXY)-2-CHLOROPHENYL)-N'-CYCLOPROPYLUREA
- GTPL7426
- BCP01799
- Lenvatinib base- Bio-X
- DTXSID50194605
- 417716-92-8 (free base)
- HMS3244B07
- UNII-EE083865G2
- HMS3654A14
- AS-16203
- Z2235801899
- HY-10981
- CHEMBL1289601
- NCGC00263198-04
- 6-QUINOLINECARBOXAMIDE, 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)- 7-METHOXY-
- EN300-7418350
- 6-Quinolinecarboxamide, 4-(3-chloro-4- (((cyclopropylamino)carbonyl)amino)phenoxy)-7-methoxy-
- WOSKHXYHFSIKNG-UHFFFAOYSA-N
- 4-(3-Chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide
- NCGC00263198-01
- NSC-800781
- lenvatinibum
- DB09078
- 4-(3-CHLORO-4-((CYCLOPROPYLCARBAMOYL)AMINO)PHENOXY)-7-METHOXYQUINOLINE-6-CARBOXAMIDE
- DTXCID50117096
- J-513372
- LENVATINIB [WHO-DD]
- LENVATINIB [INN]
- Multi-Kinase Inhibitor E7080
- EX-A249
- NSC800781
- BL164616
- 4-(3-chloro-4-(N'-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide
- CCG-264842
- NSC-755980
- Kisplyx
- CS-0109
- AC-25047
- BDBM50331094
- LEV
- Lenvatinib; E7080
- NSC755980
- SDCCGSBI-0654449.P001
- HMS3244A08
- SMR004702999
- LENVATINIB [MI]
- 6-Quinolinecarboxamide, 4-[3-chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-; 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide; E 7080; ER 203492-00; Lenvatinib; Lenvima
- CHEBI:85994
- 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide
- MFCD16038644
- 4-(3-chloro-4-((cyclopropylaminocarbonyl)amino)phenoxy)-7-methoxy-6-quinolinecarboxamide
- BRD-K39974922-001-04-3
- BCPP000247
- SW219259-1
- E7080 (Lenvatinib)?
- C21H19ClN4O4
- BRD-K39974922-001-02-7
- MLS006011239
- L01XE29
- Lenvatinib [USAN]
- Q6523413
- HMS3244A07
- Lenvatinib
-
- MDL: MFCD16038644
- インチ: 1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)
- InChIKey: WOSKHXYHFSIKNG-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1N([H])C(N([H])C1([H])C([H])([H])C1([H])[H])=O)OC1C([H])=C([H])N=C2C([H])=C(C(C(N([H])[H])=O)=C([H])C=12)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 426.109483g/mol
- ひょうめんでんか: 0
- XLogP3: 2.8
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 回転可能化学結合数: 6
- どういたいしつりょう: 426.109483g/mol
- 単一同位体質量: 426.109483g/mol
- 水素結合トポロジー分子極性表面積: 116Ų
- 重原子数: 30
- 複雑さ: 634
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.46
- ゆうかいてん: No data available
- ふってん: 627.2°C at 760 mmHg
- フラッシュポイント: 333.1±31.5 °C
- 屈折率: 1.697
- ようかいど: DMSO 40 mg/mL (93.7 mM); Water <1 mg/mL (<1 mM); Ethanol <1 mg/mL (<1 mM)
- PSA: 115.57000
- LogP: 5.23610
Lenvatinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Lenvatinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A336250-1g |
4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide |
417716-92-8 | 98% | 1g |
$46.0 | 2025-02-20 | |
Enamine | EN300-7418350-0.1g |
4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide |
417716-92-8 | 95% | 0.1g |
$135.0 | 2024-05-24 | |
Ambeed | A336250-10g |
4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide |
417716-92-8 | 98% | 10g |
$297.0 | 2025-02-20 | |
Key Organics Ltd | AS-16203-1MG |
E7080 |
417716-92-8 | >95% | 1mg |
£36.00 | 2025-02-09 | |
eNovation Chemicals LLC | Y1102676-100g |
Lenvatinib |
417716-92-8 | 95% | 100g |
$1700 | 2024-07-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0520-10 mg |
Lenvatinib |
417716-92-8 | 98.57% | 10mg |
¥1107.00 | 2022-02-28 | |
Enamine | EN300-7418350-10.0g |
4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide |
417716-92-8 | 95% | 10.0g |
$3090.0 | 2024-05-24 | |
ChemScence | CS-0109-100mg |
Lenvatinib |
417716-92-8 | 99.87% | 100mg |
$228.0 | 2022-04-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L125518-5mg |
Lenvatinib |
417716-92-8 | ≥99% | 5mg |
¥30.90 | 2023-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0520-5 mg |
Lenvatinib |
417716-92-8 | 98.57% | 5mg |
¥774.00 | 2022-02-28 |
Lenvatinib サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:417716-92-8)Lenvatinib
注文番号:sfd2851
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally
Lenvatinib 関連文献
-
Mohamed Saleh Elgawish,Mohamed S. Nafie,Asmaa S. A. Yassen,Koji Yamada,Nagat Ghareb New J. Chem. 2022 46 4239
-
Christopher C. Rennie,Robert M. Edkins Dalton Trans. 2022 51 13157
-
Benjamin J. Deadman,Mark D. Hopkin,Ian R. Baxendale,Steven V. Ley Org. Biomol. Chem. 2013 11 1766
-
Rayhanus Salam,Surid Mohammad Chowdhury,Sarah R. Marshall,Hassan Gneid,Nathalie Busschaert Chem. Commun. 2021 57 13122
-
Mohamed Saleh Elgawish,Mohamed S. Nafie,Asmaa S. A. Yassen,Koji Yamada,Nagat Ghareb New J. Chem. 2022 46 4239
-
Fangyu Du,Qifan Zhou,Yang Fu,Hanqi Zhao,Yuanguang Chen,Guoliang Chen New J. Chem. 2019 43 6549
-
Zhi-Qing Wang,Xia-Lin Dai,Dai-Lin Gu,Chao Wu,Tong-Bu Lu,Xiang-Tian Long,Jia-Mei Chen CrystEngComm 2023 25 4189
-
Manlin Fu,Yue Sun,Kenry,Miao Zhang,Haihua Zhou,Wei Shen,Yi Hu,Qing Zhu Chem. Commun. 2021 57 3508
-
Yu Chen,Yongxiang Zheng,Pedro Fong,Shengjun Mao,Qiantao Wang Phys. Chem. Chem. Phys. 2020 22 9656
-
Nehmedo G. Fawzy,Siva S. Panda,Walid Fayad,ElSayed M. Shalaby,Aladdin M. Srour,Adel S. Girgis RSC Adv. 2019 9 33761
417716-92-8 (Lenvatinib) 関連製品
- 86-19-1(naphthol as-sg practical grade)
- 184433-61-2(1,2,4-Triazin-3-amine,homopolymer (9CI))
- 94212-15-4(2-Hydroxycarbazole-3-carboxanilide)
- 205448-64-2(4-(2,2-Dimethyl-4,6-dioxo-1,3dioxan-5-ylidenemethyl)-amino-2-methoxy-benzoic Acid Methyl Ester)
- 12221-26-0(C.I. Azoic Yellow 28(8CI))
- 12270-09-6(C.I. Azoic Black 23(8CI))
- 145970-12-3(3-Quinolinecarboxamide,4-hydroxy-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)
- 12220-97-2(C.I. Azoic Blue 35(8CI,9CI))
- 205448-66-4(Methyl 4-chloro-7-methoxyquinoline-6-carboxylate)
- 12270-12-1(C.I. Azoic Violet 11(8CI,9CI))
推奨される供給者
atkchemica
(CAS:417716-92-8)Lenvatinib

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:417716-92-8)Lenvatinib

清らかである:99%
はかる:10g
価格 ($):267.0